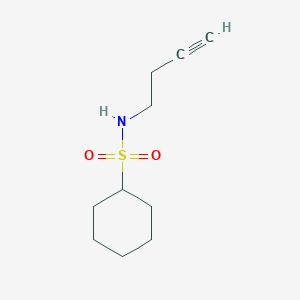
N-(but-3-yn-1-yl)cyclohexanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(but-3-yn-1-yl)cyclohexanesulfonamide”, similar compounds such as “N-(but-3-yn-1-yl)methanesulfonamide” have been synthesized . The synthesis of these types of compounds often involves various chemical reactions, including the use of catalysts like ytterbium, palladium, ruthenium, and copper .作用機序
The mechanism of action of N-(but-3-yn-1-yl)cyclohexanesulfonamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK plays a critical role in the activation of B cells and the production of antibodies. By inhibiting BTK, this compound can reduce the production of antibodies and modulate the immune response. Additionally, BTK has been shown to play a role in the growth and proliferation of cancer cells, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes it a potential treatment for diseases such as macular degeneration and diabetic retinopathy.
実験室実験の利点と制限
One of the main advantages of N-(but-3-yn-1-yl)cyclohexanesulfonamide is its specificity for BTK. This makes it a potentially safer and more effective treatment compared to other BTK inhibitors that may also target other proteins. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(but-3-yn-1-yl)cyclohexanesulfonamide. One area of interest is the development of more soluble analogs of this compound that can be more easily administered in vivo. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and infectious diseases. Finally, the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy, should be explored to determine whether it can enhance the effectiveness of these treatments.
合成法
The synthesis of N-(but-3-yn-1-yl)cyclohexanesulfonamide involves the reaction of 1,4-cyclohexanediamine with but-3-yn-1-ol and p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(but-3-yn-1-yl)cyclohexanesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its use in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In addition to its cancer-fighting properties, this compound has also been studied for its anti-inflammatory and immunomodulatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-but-3-ynylcyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h1,10-11H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITPUOBKWQKMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNS(=O)(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
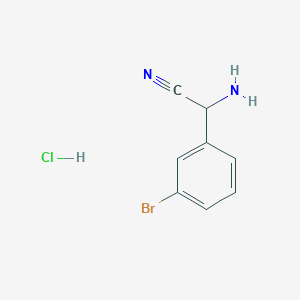
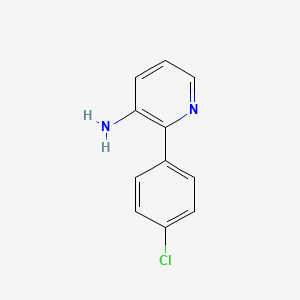
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2619471.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2619472.png)
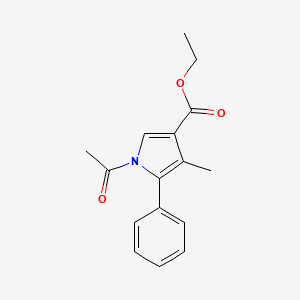
![1-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2619474.png)
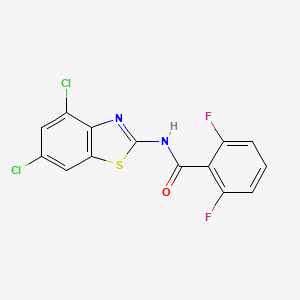
![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)
![1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2619480.png)
![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)
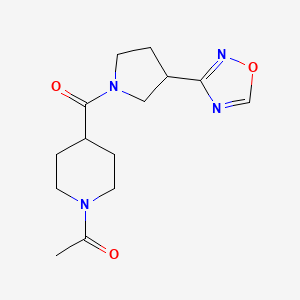
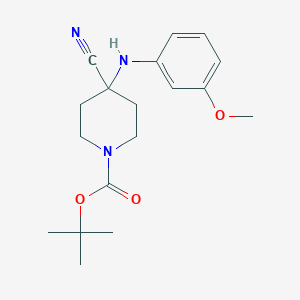
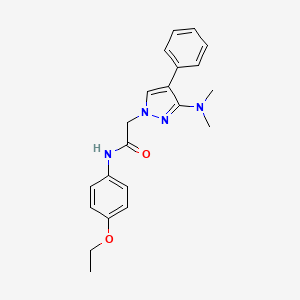
![3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2619486.png)
